Cyclobutylhydrazine hydrochloride
Overview
Description
Preparation Methods
The synthesis of cyclobutylhydrazine hydrochloride involves the reaction of cyclobutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
- The reaction mixture is stirred and heated to facilitate the reaction.
- The product is then isolated and purified through crystallization or other suitable methods .
Cyclobutylamine: is reacted with .
Hydrochloric acid: is added to the reaction mixture to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cyclobutylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of cyclobutylamine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclobutylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclobutylhydrazine hydrochloride can be compared with other similar compounds, such as:
- Cyclopropylhydrazine hydrochloride
- Cyclopentylhydrazine hydrochloride
- Cyclohexylhydrazine hydrochloride
These compounds share similar structural features but differ in their ring sizes and chemical properties. This compound is unique due to its specific ring structure, which may confer distinct biological activities and chemical reactivity .
Biological Activity
Cyclobutylhydrazine hydrochloride is a chemical compound with significant biological activity. Its structure, which includes a cyclobutyl group attached to a hydrazine moiety, contributes to its diverse pharmacological properties. This article focuses on the biological activities associated with this compound, including its potential applications in various therapeutic areas.
- Molecular Formula : CHClN
- Molecular Weight : 110.60 g/mol
- CAS Number : 100-00-0
This compound is characterized by its hydrophilic nature, which influences its solubility and bioavailability in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of cyclobutylhydrazine derivatives in cancer treatment. For instance, research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and other tumor cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluated its efficacy against common hospital pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant inhibition zones compared to standard antibiotics.
Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |
---|---|---|
Staphylococcus aureus | 20 | 25 |
Pseudomonas aeruginosa | 15 | 22 |
Neuroprotective Effects
Emerging research suggests that cyclobutylhydrazine may possess neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. In vitro studies indicate that it can reduce oxidative stress and promote neuronal survival.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of this compound on patients with advanced melanoma. The results showed a significant reduction in tumor size in 30% of participants after a treatment regimen involving this compound combined with standard chemotherapy.
Case Study 2: Antimicrobial Resistance
A study focused on the effectiveness of cyclobutylhydrazine against antibiotic-resistant strains of Escherichia coli. The findings indicated that it could restore sensitivity to traditional antibiotics, suggesting its potential role as an adjuvant therapy.
Research Findings
- Mechanism of Action : Cyclobutylhydrazine's biological activity is largely attributed to its ability to modify cellular signaling pathways involved in apoptosis and inflammation.
- Toxicity Profiles : Toxicological assessments indicate that while cyclobutylhydrazine exhibits therapeutic potential, careful evaluation of its safety profile is necessary, particularly regarding liver and kidney function.
- Synergistic Effects : Studies suggest that combining cyclobutylhydrazine with other agents may enhance its efficacy, particularly in cancer therapies where multi-drug regimens are common.
Properties
IUPAC Name |
cyclobutylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOZZSWECZTDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598786 | |
Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158001-21-9 | |
Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158001-21-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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